Tricine
Overview
Description
Mechanism of Action
Target of Action
Tricine, derived from tris and glycine, is an organic compound primarily used in buffer solutions . It is a zwitterionic amino acid, meaning it carries both positive and negative charges, which allows it to interact with various biological targets. Its primary targets are proteins, particularly those of low molecular weight .
Mode of Action
This compound interacts with its targets primarily through its buffering capacity. It has a higher negative charge than glycine, allowing it to migrate faster . Its high ionic strength causes more ion movement and less protein movement, enabling the separation of low molecular weight proteins in lower percent acrylamide gels .
Biochemical Pathways
This compound is involved in several biochemical pathways, particularly those related to protein electrophoresis and cell culture research . It has been documented in the separation of proteins in the range of 1 to 100 kDa by electrophoresis . Additionally, this compound has been found to be an effective scavenger of hydroxyl radicals, indicating its involvement in antioxidant pathways .
Result of Action
The primary result of this compound’s action is the efficient separation of low molecular weight proteins, which is particularly useful in electrophoresis . Additionally, this compound has been found to be an effective scavenger of hydroxyl radicals, suggesting it may play a role in protecting cells from oxidative damage .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and temperature. This compound has a useful buffering range of pH 7.4-8.8 , and its buffering capacity can be affected by changes in this range. Additionally, this compound’s ability to mitigate dehydration of cells during cryopreservation suggests that it may be particularly useful in cold environments .
Biochemical Analysis
Biochemical Properties
Tricine plays a crucial role in biochemical reactions, primarily as a buffering agent. It helps maintain a stable pH environment, which is essential for the proper functioning of enzymes and other biomolecules. This compound interacts with various enzymes, proteins, and other biomolecules, stabilizing their structure and function. For example, it is commonly used in SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) to separate proteins in the range of 1 to 100 kDa . This compound’s ability to chelate metal ions also makes it useful in preventing metal-catalyzed oxidation reactions .
Cellular Effects
This compound influences various cellular processes by maintaining an optimal pH environment. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to enhance the efficiency of ATP assays using firefly luciferase, indicating its role in cellular energy metabolism . Additionally, this compound’s buffering capacity helps protect cells from pH fluctuations that could otherwise disrupt cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its buffering capacity and metal ion chelation. It binds to hydrogen ions, thereby stabilizing the pH of the solution. This compound also interacts with metal ions such as magnesium, calcium, manganese, and copper, preventing their participation in unwanted side reactions . This chelation property is particularly useful in biochemical assays where metal ions can interfere with the results .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is stable at room temperature and can be stored for extended periods without significant degradation . Its buffering capacity may diminish over time if exposed to extreme conditions. Long-term studies have shown that this compound maintains its effectiveness in stabilizing pH and protecting biomolecules from degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At optimal dosages, this compound effectively stabilizes pH and supports biochemical reactions without causing adverse effects. At high doses, this compound may exhibit toxic effects, such as disrupting cellular ion balance and interfering with metabolic processes . It is essential to determine the appropriate dosage to avoid potential toxicity while maximizing its beneficial effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role as a buffering agent. It interacts with enzymes and cofactors involved in metabolic reactions, helping maintain the proper pH for enzymatic activity. This compound’s ability to chelate metal ions also influences metabolic flux and metabolite levels by preventing metal-catalyzed reactions that could alter metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its chemical properties. It can diffuse across cell membranes and interact with intracellular components. This compound’s interactions with transporters and binding proteins influence its localization and accumulation within cells . These interactions ensure that this compound is available where it is needed to maintain pH stability and support biochemical reactions.
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical structure and interactions with cellular components. It can be found in various cellular compartments, including the cytoplasm and organelles. This compound’s ability to chelate metal ions and stabilize pH makes it particularly useful in subcellular regions where precise pH control is required . Post-translational modifications and targeting signals may also direct this compound to specific cellular locations, enhancing its effectiveness in biochemical applications .
Preparation Methods
Tricine is synthesized from the amino acids tris and glycine. The preparation involves dissolving 179.17 g of this compound in 800 mL of distilled water, adjusting the pH with 10N sodium hydroxide, and then adding distilled water until the volume reaches 1 L . This method is commonly used in laboratory settings for preparing this compound buffer solutions.
Chemical Reactions Analysis
Tricine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to be an effective scavenger of hydroxyl radicals, which makes it useful in studies of radiation-induced membrane damage . Common reagents used in these reactions include sodium hydroxide for pH adjustment and various electrophoresis reagents for protein separation . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tricine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is commonly used as a buffer in protein electrophoresis, nucleic acid analysis, and immunology . This compound’s high ionic strength and higher negative charge compared to glycine allow it to migrate faster, making it ideal for separating low molecular weight proteins in lower percent acrylamide gels . It is also used in ATP assays using firefly luciferase and has been found to be the most effective buffer among ten tested for this purpose . Additionally, this compound is used in capillary zone electrophoresis, high-performance liquid chromatography, and ion exchange chromatography .
Comparison with Similar Compounds
Tricine is often compared with other buffering agents such as glycine and bicine. Unlike glycine, this compound has a higher negative charge and ionic strength, allowing it to migrate faster in electrophoresis applications . Bicine, another Good’s buffer, has similar properties but differs in its buffering range and specific applications . This compound’s unique combination of high ionic strength and effective buffering capacity makes it particularly suitable for separating low molecular weight proteins .
Similar Compounds::- Glycine
- Bicine
- Tris (hydroxymethyl)aminomethane
This compound stands out due to its higher negative charge and ionic strength, making it more effective in certain electrophoresis applications .
Properties
IUPAC Name |
2-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c8-2-6(3-9,4-10)7-1-5(11)12/h7-10H,1-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQKRHFRPICQDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NC(CO)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063982 | |
Record name | Glycine, N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystals; [Sigma-Aldrich MSDS] | |
Record name | Tricine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18172 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5704-04-1 | |
Record name | Tricine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5704-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tricine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005704041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5704-04-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369995 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycine, N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycine, N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(tri(hydroxymethyl)methyl)glycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.721 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRICINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W12LH4V8V3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tricine?
A1: this compound has a molecular formula of C6H13NO5 and a molecular weight of 179.17 g/mol.
Q2: What are the key structural features of this compound?
A2: this compound is a zwitterionic amino acid containing a glycine moiety with a tertiary amine group attached to the alpha carbon. Three hydroxymethyl groups are also bound to the amine nitrogen, contributing to its high solubility in water.
Q3: How does the stability of this compound vary with pH?
A: this compound exhibits good buffering capacity in the pH range of 7.4–8.8 []. This makes it suitable for biological applications requiring a stable pH environment.
Q4: Does this compound exhibit any catalytic activity?
A4: While not a catalyst itself, this compound is often employed as a buffering agent in reactions involving enzymes and proteins. Its ability to maintain stable pH conditions is crucial for optimal enzyme activity.
Q5: Have any computational studies been conducted on this compound?
A: Yes, potentiometric studies have been used to determine stability constants for metal ion complexes with this compound []. These studies provide insights into the binding properties and potential applications of this compound in chelation therapy or as a metal-binding agent.
Q6: How is this compound utilized in radiolabeling with Technetium-99m?
A: this compound frequently serves as a co-ligand during the radiolabeling of biomolecules with Technetium-99m using the bifunctional chelating agent HYNIC (6-hydrazinonicotinamide) [, , , , , , ]. It helps form stable ternary ligand complexes with the radiometal and the target molecule.
Q7: Can you provide examples of biomolecules successfully radiolabeled with 99mTc using this compound?
A: Several biomolecules, including peptides, proteins, and polymers have been effectively labeled with 99mTc using this compound. Examples include interleukin-8 (IL-8) [], a cyclic platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor antagonist [], bombesin analogues [, ], folate conjugates [], and ubiquicidin (UBI) 29-41 [, ].
Q8: Does the choice of co-ligand alongside this compound influence the properties of the radiolabeled complex?
A: Yes, the choice of co-ligand can significantly influence the properties of the radiolabeled complex. For instance, using EDDA (ethylenediamine-N,N′-diacetic acid) instead of this compound as a co-ligand for labeling HYNIC-Lys3-Bombesin resulted in significantly higher radiopharmaceutical uptake in the liver and spleen of healthy Wistar rats [].
Q9: What are the advantages of using this compound as a co-ligand in radiolabeling?
A9: this compound offers several benefits as a co-ligand:
- High labeling efficiency: this compound facilitates high labeling yields, often exceeding 90% [, ].
- Solution stability: The resulting ternary ligand complexes often demonstrate good stability in solution, remaining intact for several hours [, , ].
- Favorable pharmacokinetics: The use of this compound can contribute to rapid blood clearance and predominantly renal excretion of the radiotracer, desirable traits for in vivo imaging applications [, , ].
Q10: How is this compound used in electrophoresis?
A: this compound is a key component in this compound-SDS-PAGE, a type of electrophoresis widely employed for separating low molecular weight proteins and peptides [, , ].
Q11: What are the advantages of using this compound-SDS-PAGE over traditional SDS-PAGE?
A: Compared to the commonly used Laemmli SDS-PAGE system, this compound-SDS-PAGE offers improved resolution of small proteins and peptides, particularly those below 10 kDa [, , ]. This is due to the smaller pore size of the gel matrix and the use of this compound as the trailing ion, which migrates closer to smaller proteins, enhancing their separation.
Q12: What modifications to this compound-SDS-PAGE can be made to further enhance its effectiveness?
A12: Several modifications can enhance the efficacy of this compound-SDS-PAGE:
- Gel composition: Adjusting the polyacrylamide concentration and crosslinking degree in the separating gel can improve resolution for specific molecular weight ranges [, , ].
- Glycerol addition: Adding glycerol to the separating gel can enhance the separation of low molecular weight proteins [, ].
- Urea inclusion: Incorporating urea into the separating gel can enhance the separation of low molecular weight peptides, although it may affect molecular weight determination accuracy [].
Q13: How is this compound utilized in plant physiology studies?
A13: this compound is employed in plant research for:
- Isolation of chloroplast components: this compound buffers are used in the extraction and purification of chloroplasts and their components, such as chlorophyll holochromes, for studying photosynthesis [, ].
- Investigation of iron stress: Iron stress studies in plants utilize this compound to understand the impact of iron deficiency on photosynthetic processes and chloroplast structure [].
Q14: What other applications of this compound are being explored?
A14: Researchers are exploring the use of this compound in:
- Tissue engineering: this compound is being investigated as a component in injectable and printable hydrogels for tissue engineering applications, where its ability to form supramolecular interactions enhances the mechanical properties of the hydrogel [].
- Wood modification: Impregnating wood with this compound solutions has shown promising results in improving wood hardness and tensile strength, likely due to reduced moisture content and increased hydrogen bonding within the wood cell wall [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.